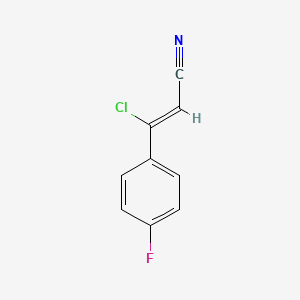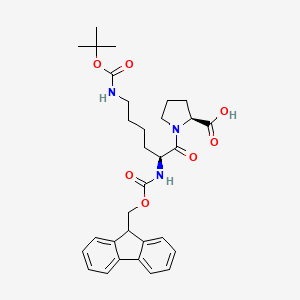
Fmoc-Lys(Boc)-Pro-OH
Übersicht
Beschreibung
Fmoc-Lys(Boc)-Pro-OH is a compound used in the field of peptide synthesis. It is a derivative of lysine and proline, protected by fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions and ensure the correct sequence of amino acids.
Wirkmechanismus
Target of Action
Fmoc-Lys(Boc)-Pro-OH is a derivative of the amino acid lysine, used in Fmoc solid-phase peptide synthesis . The primary targets of this compound are the peptide chains being synthesized. The role of this compound is to add a lysine residue to these chains in a controlled manner.
Mode of Action
The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) and Boc group (tert-butyloxycarbonyl) are protective groups used in peptide synthesis. They prevent unwanted side reactions by temporarily blocking the reactive sites of the amino acid .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound is used to build peptide chains one amino acid at a time. The Fmoc group is removed under basic conditions, allowing the next amino acid to be added. The Boc group is stable under these conditions and remains in place, protecting the side chain of the lysine residue .
Pharmacokinetics
The properties of the compound, such as its stability under different conditions, are crucial for its effectiveness in peptide synthesis .
Result of Action
The result of this compound’s action is the addition of a lysine residue to a growing peptide chain. This allows for the controlled synthesis of peptides with specific sequences of amino acids .
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis is carried out. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency and outcome of the synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Boc)-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. The Fmoc group is removed using a base such as piperidine, while the Boc group is removed using trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Lys(Boc)-Pro-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Substitution Reactions: Introduction of various functional groups to the lysine side chain.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and TFA for Boc removal.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences and functionalities, depending on the intended application .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-Lys(Boc)-Pro-OH is used in the synthesis of complex peptides and proteins.
Biology
In biological research, this compound is used to create peptides for studying protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways .
Medicine
In medicine, peptides synthesized using this compound are used in drug development, particularly in the design of peptide-based therapeutics and vaccines .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications including drug delivery and tissue engineering .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Boc)-Pro-OH but without the proline residue.
Fmoc-Lys(Me,Boc)-OH: A derivative with a methyl group on the lysine residue.
Uniqueness
This compound is unique due to the presence of both lysine and proline residues, which can impart specific structural and functional properties to the synthesized peptides. The combination of these residues allows for the creation of peptides with unique conformations and biological activities .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N3O7/c1-31(2,3)41-29(38)32-17-9-8-15-25(27(35)34-18-10-16-26(34)28(36)37)33-30(39)40-19-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,24-26H,8-10,15-19H2,1-3H3,(H,32,38)(H,33,39)(H,36,37)/t25-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDLWHRKZBSRBL-UIOOFZCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


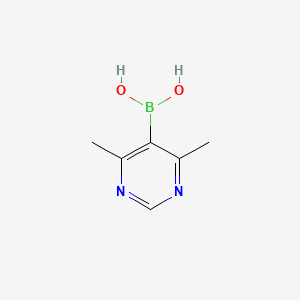


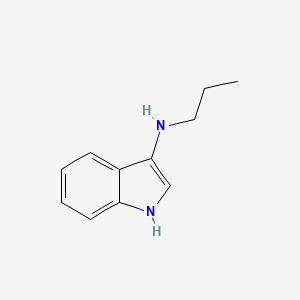


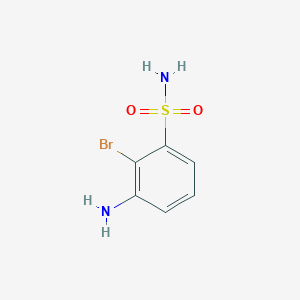
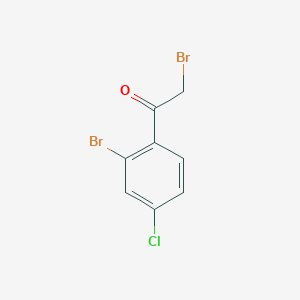



![Bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3039682.png)
